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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176

Introduction

Satratoxin H is a potent macrocyclic trichothecene mycotoxin produced by the fungus
Stachybotrys chartarum, often found in water-damaged buildings.[1][2] Its presence is a
significant concern for indoor air quality and public health due to its high toxicity.[1][2] Accurate
and sensitive detection of Satratoxin H in environmental and biological samples is crucial for
risk assessment and toxicological studies. This document provides detailed application notes
and protocols for the detection of Satratoxin H using advanced analytical techniques, primarily
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and
Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for researchers,
scientists, and drug development professionals working on mycotoxin analysis.

Application Note 1: Quantitative Analysis of
Satratoxin H by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-
MS/MS) is a definitive and highly sensitive method for the identification and quantification of
Satratoxin H.[3][4] Its high selectivity allows for the detection of trace levels of the toxin in
complex matrices such as indoor air samples, building materials, and biological fluids.[1][5][6]
The method relies on chromatographic separation of the analyte followed by its specific
detection based on its mass-to-charge ratio.[7]

Key Performance Characteristics
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The performance of HPLC-MS/MS for mycotoxin analysis is characterized by its low detection
limits and high accuracy. For Satratoxin H and the closely related Satratoxin G, concentrations
in the low nanogram per cubic meter (ng/m3) range have been successfully quantified in air
samples.[1][2]

Parameter Typical Value Matrix Reference

Satratoxin H

) 0.43 ng/m3 Indoor Air [1112]
Concentration
Satratoxin G )
) 0.25 ng/m3 Indoor Air [1][2]
Concentration
Limit of Quantification
0.25- 10 ng/mL Betel Nut Extract [7]
(LOQ)
Limit of Detection
5-20 ng/mL Betel Nut Extract [7]
(LOD)
Recovery 70.1-113.9% Betel Nut [7]

Note: Data for LOQ, LOD, and Recovery are for a multi-mycotoxin method and serve as an
example of typical performance.

Experimental Workflow: HPLC-MS/MS

The general workflow for Satratoxin H analysis involves sample collection, extraction, and
instrumental analysis.

Sample Preparation Instrumental Analysis Data Processing

Sample Collection Solvent Extraction Solid Phase (SPE) ‘ HPLC Separation Tandem MS Detection Q ificati
(e.g., Air Filter, Dust) (Acetonitrile/Methanol/Water) (Optional) [ (C18 Column) (MRM Mode) (Calibration Curve)
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Caption: Workflow for Satratoxin H detection using HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS Analysis

This protocol is a representative method for the analysis of Satratoxin H in environmental
samples.

1. Sample Preparation (Air Filter Sample)

o Carefully remove the air sampling filter from its cassette.

o Place the filter in a clean polypropylene tube.

e Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol/water, 70:10:20, v/viv).[7]

» Vortex the mixture for 3 minutes, followed by ultrasonic-assisted extraction for 10 minutes.[7]
¢ Centrifuge the tube at 3000 rpm for 15 minutes.[7]

o Transfer the supernatant to a new tube.

o (Optional Clean-up) For complex matrices, pass the supernatant through a solid-phase
extraction (SPE) cartridge (e.g., Oasis HLB) to remove interferences.[7][8] Elute the
mycotoxins with an appropriate solvent like 95% methanol.[7]

o Evaporate the eluate to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in a suitable volume (e.g., 200 pL) of the initial mobile phase.
2. HPLC-MS/MS Conditions

e HPLC System: Agilent 1290 Infinity Il or equivalent.

e Column: Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.6 um) or equivalent.[7]

o Mobile Phase A: Water with 0.1% formic acid.[7]

» Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
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Flow Rate: 0.3 mL/min.[7]

Column Temperature: 40°C.[7]

Injection Volume: 10 pL.[7]

Gradient Elution:

0-1 min: 5% B

[e]

o

1-7 min: 50-85% B

7-11 min: 100% B

[¢]

[e]

11-15 min: 5% B (re-equilibration)[7]

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[7]

lonization Source: Electrospray lonization (ESI), positive mode.

Scan Mode: Multiple Reaction Monitoring (MRM).

Key MRM Transition for Satratoxins: For detection, monitor the precursor ion [M+NH4]* and
its characteristic product ions.[1] Specific mass transitions must be determined by infusing a
pure standard of Satratoxin H.

. Data Analysis

Generate a calibration curve using a series of known concentrations of Satratoxin H
standards.

Integrate the peak area for the Satratoxin H MRM transition in both the standards and the
samples.

Quantify the amount of Satratoxin H in the samples by interpolating their peak areas on the
calibration curve.
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Application Note 2: Screening of Satratoxin H using
Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method
for the rapid screening of mycotoxins.[9][10] For small molecules like Satratoxin H, a
competitive ELISA format is typically employed. This method is cost-effective, suitable for high-
throughput screening, and requires less extensive sample clean-up compared to
chromatographic methods.[10] An ELISA was successfully developed for Satratoxin G with a
detection limit of 100 pg/mL, demonstrating the format's high sensitivity.[11]

Principle of Competitive ELISA

In a competitive ELISA, free toxin in the sample competes with a toxin-enzyme conjugate for a
limited number of binding sites on an antibody coated onto a microplate well. A lower signal
(less color) indicates a higher concentration of the toxin in the sample, as it has outcompeted
the enzyme-labeled toxin for antibody binding.[9]

Parameter Typical Value Toxin Reference

Limit of Detection

100 pg/mL Satratoxin G [11]
(LOD)
Limit of Detection )

0.03 ng/mL Ochratoxin A [12]
(LOD)
Dynamic Range 0.06 - 0.6 ng/mL Ochratoxin A [12]

Note: Data for Ochratoxin A is provided to illustrate the typical performance of modern
mycotoxin ELISA kits.

Experimental Workflow: Competitive ELISA

Caption: Principle of competitive ELISA for Satratoxin H detection.

Detailed Protocol: Competitive ELISA

This protocol outlines the general steps for performing a competitive ELISA for Satratoxin H.
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. Reagent Preparation
Prepare wash buffer (e.g., PBS with 0.05% Tween-20).
Prepare blocking buffer (e.g., 1% BSA in PBS).
Dilute standards, controls, and samples to the appropriate concentration in assay buffer.
Dilute the Satratoxin H-enzyme (e.g., HRP) conjugate as specified by the kit manufacturer.
. Assay Procedure[10][13]

Add 100 L of standards, controls, or prepared samples to the appropriate wells of the
antibody-coated microplate.

Add 100 pL of the diluted Satratoxin H-HRP conjugate to each well.

Incubate the plate at room temperature for 30-60 minutes. Cover the plate to avoid direct
light.

Wash the plate: Aspirate the contents of the wells. Wash the plate 3-5 times with wash buffer,
ensuring all liquid is removed after the final wash.

Add 100 pL of substrate reagent (e.g., TMB) to each well.
Incubate at room temperature for 10-20 minutes in the dark. A blue color will develop.

Add 100 pL of stop solution (e.g., 1M H2S0a4) to each well. The color will change from blue to
yellow.

Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of
adding the stop solution.

. Data Analysis

Calculate the average absorbance for each set of standards, controls, and samples.
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o Calculate the percentage of binding (%B/Bo) for each standard and sample using the
formula: (%B/Bo) = (Absorbance of Standard or Sample / Absorbance of Zero Standard) *
100.

e Plot a standard curve of %B/Bo versus the logarithm of the Satratoxin H concentration for
the standards.

o Determine the concentration of Satratoxin H in the samples by interpolating their %B/Bo
values on the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for the Detection of
Satratoxin H]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236176#satratoxin-h-detection-using-advanced-
analytical-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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